2-(Cyclopentylmethyl)-5-methylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylmethyl)-5-methylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethyl)-5-methylfuran can be achieved through several methods:
Methylation of Cyclopentanol: This method involves the methylation of cyclopentanol to form cyclopentylmethyl ether, which is then subjected to further reactions to introduce the furan ring.
Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopentylmethyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted furans, which can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylmethyl)-5-methylfuran has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylmethyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions, making the compound useful for studying biochemical pathways and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl Methyl Ether: Similar in structure but lacks the furan ring, making it less reactive in certain chemical processes.
2-Methyltetrahydrofuran: Another furan derivative with different substituents, leading to variations in chemical properties and applications.
Uniqueness
2-(Cyclopentylmethyl)-5-methylfuran stands out due to its unique combination of a cyclopentylmethyl group and a methyl group attached to the furan ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89225-15-0 |
---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2-(cyclopentylmethyl)-5-methylfuran |
InChI |
InChI=1S/C11H16O/c1-9-6-7-11(12-9)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 |
InChI-Schlüssel |
GUMVMCPGYDZDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.